Cas no 207291-76-7 ((2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate)

(2S)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate is a protected amino acid derivative widely used in peptide synthesis. The compound features an Fmoc (9-fluorenylmethoxycarbonyl) group, which serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions. Its chiral (2S) configuration ensures stereochemical integrity in peptide chain assembly. The hydrate form enhances stability and handling. This reagent is particularly valued for its high purity, compatibility with solid-phase peptide synthesis (SPPS), and efficient coupling performance. Its robust protecting group minimizes side reactions, making it a reliable choice for constructing complex peptides and modified amino acid sequences in research and pharmaceutical applications.
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate structure
207291-76-7 structure
Product Name:(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate
CAS No:207291-76-7
MF:C18H19NO5
MW:329.347165346146
MDL:MFCD00150487
CID:827498
PubChem ID:18528118
Update Time:2025-10-28

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate Chemical and Physical Properties

Names and Identifiers

    • Fmoc-L-Alanine monohydrate
    • N-Fmoc-L-alanine monohydrate
    • Fmoc-Ala hydrate
    • Fmoc-L-Alanine hydrate
    • N-Fmoc-L-alanine
    • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate
    • BP-20332
    • 207291-76-7
    • N-Fmoc-L-alanine Hydrate
    • L-ALANINE, N-[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]-, HYDRATE (1:1)
    • (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate
    • AC9765
    • SCHEMBL3485413
    • DTXSID50594848
    • Fmoc-Ala-OH.H2O
    • Fmoc-Ala-OHH2O
    • N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine monohydrate
    • (2S)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}PROPANOIC ACID HYDRATE
    • N-(9-FLUORENYLMETHOXYCARBONYL)-L-ALANIN&
    • AKOS024360136
    • AS-71655
    • Fmoc-Ala-OH H2O
    • FMOC-ALA-OH HYDRATE
    • (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine monohydrate
    • CS-0128323
    • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine--water (1/1)
    • fmoc-l-ala hydrate
    • MFCD00150487
    • MDL: MFCD00150487
    • Inchi: 1S/C18H17NO4.H2O/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21);1H2/t11-;/m0./s1
    • InChI Key: GAPWKFLOMOFHGO-MERQFXBCSA-N
    • SMILES: O(C(N[C@H](C(=O)O)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2.O

Computed Properties

  • Exact Mass: 311.11600
  • Monoisotopic Mass: 329.12632271g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 430
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 76.6Ų

Experimental Properties

  • Color/Form: solid
  • Melting Point: 155-158 °C(lit.)
  • Water Partition Coefficient: Insoluble in water.
  • PSA: 75.63000
  • LogP: 3.38910
  • Solubility: Not determined

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate Security Information

  • WGK Germany:3

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F255685-2.5g
Fmoc-L-Ala-OH monohydrate
207291-76-7
2.5g
$ 45.00 2022-06-05
TRC
F255685-5g
Fmoc-L-Ala-OH monohydrate
207291-76-7
5g
$ 60.00 2022-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F-XE282-5g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate
207291-76-7 98%
5g
¥307.0 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F-XE282-1g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate
207291-76-7 98%
1g
¥103.0 2022-03-01
Chemenu
CM119786-25g
N-Fmoc-L-alanine Hydrate
207291-76-7 95%
25g
$*** 2023-03-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N931623-5g
N-Fmoc-L-alanine monohydrate
207291-76-7 98%
5g
¥51.30 2022-10-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N931623-25g
N-Fmoc-L-alanine monohydrate
207291-76-7 98%
25g
¥178.20 2022-10-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N931623-100g
N-Fmoc-L-alanine monohydrate
207291-76-7 98%
100g
¥586.80 2022-10-10
eNovation Chemicals LLC
D768699-100g
L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrate (1:1)
207291-76-7 98%
100g
$140 2024-06-07
eNovation Chemicals LLC
D768699-500g
L-Alanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, hydrate (1:1)
207291-76-7 98%
500g
$400 2024-06-07

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:207291-76-7)(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate
Order Number:A975098
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 16:37
Price ($):327.0
Email:sales@amadischem.com

(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate Related Literature

Additional information on (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate

Introduction to (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate (CAS No. 207291-76-7)

(2S-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. With a CAS number of 207291-76-7, this compound represents a fusion of advanced synthetic methodologies and biological activity, making it a subject of extensive research and development. Its unique structural features, characterized by a chiral center and a fluorenyl moiety, contribute to its potential applications in drug design and therapeutic interventions.

The compound's structure consists of an amino acid derivative with a protecting group at the carboxyl terminus, specifically a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is commonly employed in peptide synthesis to safeguard the amino group during coupling reactions. The presence of the (2S) configuration at the chiral center ensures enantioselectivity, which is crucial for many biological applications where stereochemistry plays a pivotal role in efficacy and safety.

The fluorenyl group, a prominent feature in this molecule, is known for its rigidity and hydrophobicity. These properties make it an attractive component in drug design, as it can enhance binding affinity and stability in biological targets. Recent studies have highlighted the role of fluorene derivatives in developing small-molecule inhibitors and probes for various biological pathways. The incorporation of such moieties into pharmacophores has shown promise in targeting enzymes and receptors involved in diseases like cancer, inflammation, and neurodegeneration.

In the realm of medicinal chemistry, the synthesis of chiral amino acids remains a challenging yet rewarding endeavor. The (2S)-configuration of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate makes it a valuable building block for constructing enantiomerically pure drugs. Enantioselective synthesis techniques have evolved significantly, enabling the production of complex chiral molecules with high precision. These advancements have been instrumental in developing drugs that exhibit improved pharmacokinetic profiles and reduced side effects.

The hydrate form of this compound indicates its solubility in polar solvents, which is advantageous for both synthetic and pharmaceutical applications. Solubility is a critical factor in drug formulation, as it influences bioavailability and therapeutic efficacy. The ability to dissolve in water or organic solvents allows for versatile formulation strategies, including oral, injectable, or topical delivery systems.

Recent research has explored the potential of (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate as a precursor in the synthesis of bioactive peptides and peptidomimetics. Peptides have long been recognized for their therapeutic potential due to their ability to mimic natural bioactive molecules and interact with specific biological targets. The Fmoc-protected amino acid derivative serves as an intermediate, allowing for stepwise assembly of complex peptide structures with high fidelity.

The fluorenyl group also lends itself to spectroscopic detection methods, making this compound useful in biochemical assays and drug discovery processes. Fluorescent probes based on fluorene derivatives are widely used for imaging cellular processes and detecting molecular interactions. The combination of chiral specificity and photophysical properties makes (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate a promising candidate for developing novel diagnostic tools.

In conclusion, (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features, including the chiral center and fluorenyl moiety, contribute to its versatility in drug design and therapeutic applications. As research continues to uncover new synthetic methodologies and biological targets, compounds like this are poised to play a crucial role in the development of next-generation therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:207291-76-7)(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid hydrate
A975098
Purity:99%
Quantity:500g
Price ($):327.0
Email